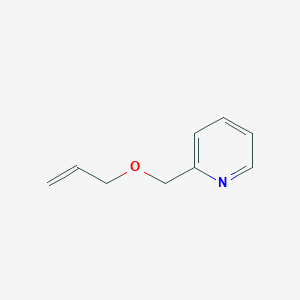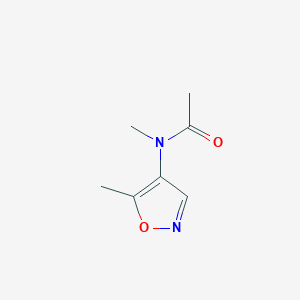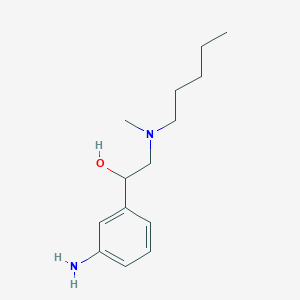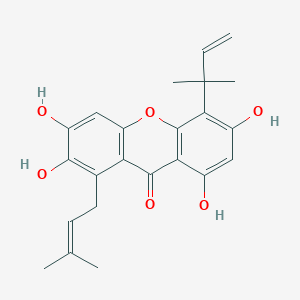
cudratricusxanthone A
Overview
Description
- CTXA is an isoprenylated xanthone skeleton known for various biological activities including anti-inflammatory, neuroprotective, hepatoprotective, anti-proliferative, and monoamine oxidase inhibitory effects (Lee & Jeong, 2014).
Synthesis Analysis
- The efficient total synthesis of related compound cudratricusxanthone B has been achieved starting from commercially available 2,4-dihydroxybenzoic acid, providing a foundation for further study of these natural compounds (Zhou, Hou, & Wang, 2018).
Molecular Structure Analysis
- CTXA's structure includes an isoprenylated xanthone skeleton, which is key to its biological activities. Specific details on the molecular structure of CTXA itself are not available in the selected papers.
Chemical Reactions and Properties
- The metabolic biotransformation of CTXA was investigated in human liver microsomes, identifying eight metabolites formed by cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) (Sim, Choi, Jeong, & Lee, 2015).
Physical Properties Analysis
- Information on the physical properties of CTXA, such as melting point, solubility, and crystalline structure, is not available in the selected research papers.
Chemical Properties Analysis
- CTXA inhibits lipid accumulation and expression of inducible nitric oxide synthase in 3T3-L1 Preadipocytes, demonstrating its anti-inflammatory and anti-adipogenic effects (Kwon, Jeong, & Jang, 2021).
- CTXA's inhibitory effect on human cytochrome P450 suggests potential interactions in drug metabolism, highlighting its influence on enzyme activity (Sim, Choi, Lee, Jeong, & Lee, 2015).
Scientific Research Applications
1. Neuroinflammation Treatment
- Summary of Application: Cudratricusxanthone A (CTXA) has been found to inhibit Lipopolysaccharide-Induced Neuroinflammation. This compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes, and decreases the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in Lipopolysaccharide (LPS)-stimulated mouse BV2 microglia .
- Methods of Application: The compound was applied to LPS-stimulated BV2 microglia cells. The effects on the expression of iNOS and COX-2 enzymes, as well as the production of nitric oxide and prostaglandin E2, were then observed .
- Results or Outcomes: The study found that CTXA suppressed the expression of iNOS and COX-2 enzymes and decreased the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in LPS-stimulated mouse BV2 microglia .
2. Inhibition of Lipid Accumulation
- Summary of Application: CTXA has been shown to inhibit lipid accumulation and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, two known inflammatory enzymes, in 3T3-L1 preadipocytes .
- Methods of Application: CTXA was applied to 3T3-L1 preadipocytes during their differentiation. The effects on lipid accumulation and the expression of iNOS and COX-2 were then observed .
- Results or Outcomes: The study found that CTXA markedly inhibited lipid accumulation and reduced triglyceride (TG) content during 3T3-L1 preadipocyte differentiation with no cytotoxicity .
3. Anti-obesity Effects
- Summary of Application: CTXA has been shown to have anti-obesity effects. It is a bioactive component isolated from the roots of Cudrania tricuspidata Bureau and has anti-inflammation, anti-cancer, anti-osteoclast differentiation, neuroprotection, and anti-thrombotic effects .
- Results or Outcomes: The study suggests that CTXA has strong anti-adipogenic and anti-inflammatory effects on 3T3-L1 cells through control of the expression and phosphorylation levels of C/EBP-α, PPAR-γ, FAS, ACC, perilipin A, STAT-3/5, AMPK, and iNOS .
4. Inhibition of NF-κB and p38 MAPK Pathways
- Summary of Application: CTXA has been shown to inhibit Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia .
- Methods of Application: The compound was applied to LPS-stimulated BV2 microglia cells. The effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes, as well as the production of nitric oxide and prostaglandin E2, were then observed .
- Results or Outcomes: The study found that CTXA suppressed the expression of iNOS and COX-2 enzymes and decreased the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in LPS-stimulated mouse BV2 microglia . Additionally, it inhibited the p38 mitogen-activated protein kinase signaling pathway .
Safety And Hazards
properties
IUPAC Name |
2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJTEBWTNXAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117920 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cudratricusxanthone A | |
CAS RN |
740810-42-8 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
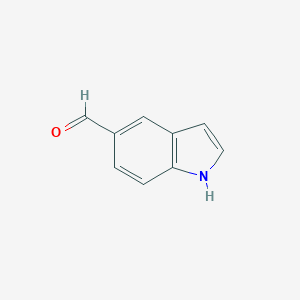
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
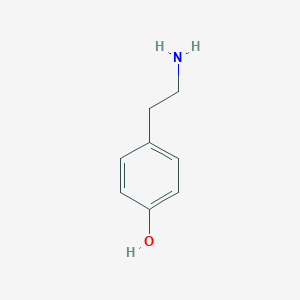
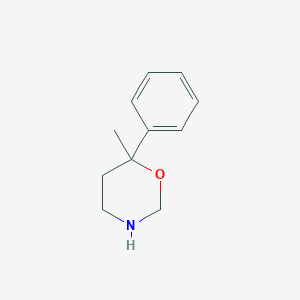
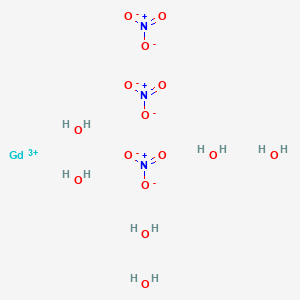
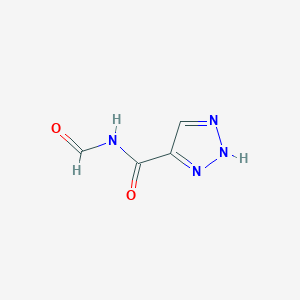
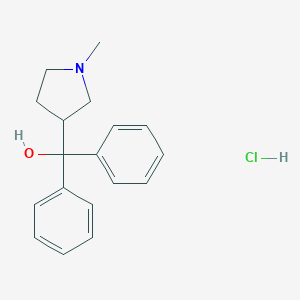
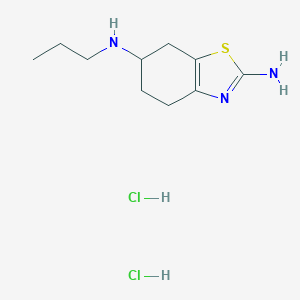
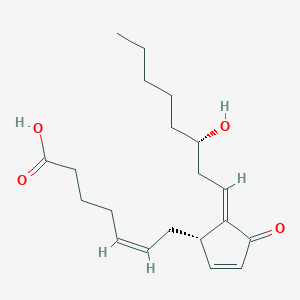
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
